TrixiePhos
Overview
Description
Synthesis Analysis
TrixiePhos is used as a ligand for the synthesis of various compounds2. It is suitable for the palladium-catalyzed cyanation of aryl and heteroaryl chlorides3. The best conditions for the coupling of aryl bromides with amines have been developed3.Molecular Structure Analysis
The molecular structure of TrixiePhos consists of a phosphine functional group attached to a binaphthyl backbone4. The exact mass of TrixiePhos is 398.216g/mol4.
Chemical Reactions Analysis
TrixiePhos is used in various types of coupling reactions2. These include Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction5.
Physical And Chemical Properties Analysis
TrixiePhos is a solid substance6. It has a covalently-bonded unit count of 1, a heavy atom count of 29, and a topological polar surface area of 0A^22.Scientific Research Applications
Each of these reactions has its own specific field of application, methods of application, and outcomes. For example, the Buchwald-Hartwig reaction is used in the field of organic chemistry for the formation of carbon-nitrogen bonds . The Heck reaction is used for the formation of carbon-carbon bonds between alkenes and aryl or vinyl halides . The Hiyama coupling is used for the formation of carbon-carbon bonds between organosilanes and organic halides . The Negishi coupling is used for the formation of carbon-carbon bonds between organozinc compounds and organic halides . The Sonogashira coupling is used for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides . The Stille coupling is used for the formation of carbon-carbon bonds between organostannanes and organic halides . The Suzuki-Miyaura coupling is used for the formation of carbon-carbon bonds between organoboronic acids or boronates and organic halides .
Safety And Hazards
TrixiePhos may cause skin irritation, serious eye irritation, and respiratory irritation78. It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area7.
Future Directions
The future directions of TrixiePhos are not explicitly mentioned in the search results. However, given its wide range of applications in various coupling reactions, it is likely to continue being a valuable tool in chemical synthesis2.
properties
IUPAC Name |
ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31P/c1-27(2,3)29(28(4,5)6)25-19-18-21-13-8-10-16-23(21)26(25)24-17-11-14-20-12-7-9-15-22(20)24/h7-19H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBQGMHXBSLYLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370590 | |
Record name | [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine | |
CAS RN |
255836-67-0 | |
Record name | [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Binaphthalen-2-yl[bis(2-methyl-2-propanyl)]phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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